Authored by: Gemini, Senior Application Scientist
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to Ethyl 3,4-dimethoxybenzoate (CAS 3943-77-9)
Foreword: This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive technical overview of Ethyl 3,4-dimethoxybenzoate. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding of this versatile chemical intermediate.
Introduction and Strategic Importance
Ethyl 3,4-dimethoxybenzoate, also known by its synonyms Ethyl veratrate and 3,4-Dimethoxybenzoic acid ethyl ester, is a key organic compound widely utilized as a building block in the synthesis of more complex molecules.[1][2][3] Its structure, featuring a benzene ring with two electron-donating methoxy groups and an ethyl ester functionality, makes it a valuable precursor in various synthetic pathways.[2] Primarily, it serves as a crucial intermediate in the production of pharmaceuticals, agrochemicals, and dyes.[2] Its relevance in drug development is notably highlighted by its role as a derivative of veratric acid, a naturally occurring phenolic acid with documented antioxidative and anti-inflammatory properties.[4] This guide will delve into the essential technical aspects of Ethyl 3,4-dimethoxybenzoate, from its fundamental properties to its synthesis, analysis, and applications.
Physicochemical and Structural Characteristics
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and synthesis. Ethyl 3,4-dimethoxybenzoate is typically an off-white to light yellow solid under standard conditions.[2][5]
Table 1: Core Properties of Ethyl 3,4-dimethoxybenzoate
| Property | Value | Source(s) |
| CAS Number | 3943-77-9 | [1][3][5][6] |
| Molecular Formula | C₁₁H₁₄O₄ | [1][3][5] |
| Molecular Weight | 210.23 g/mol | [3][5] |
| Appearance | Off-white to light yellow solid | [2][5] |
| Melting Point | 43-44°C | [5][6] |
| Boiling Point | ~295.5°C (estimate) | [5][6] |
| Purity | Typically ≥98% | [1][2] |
| InChI | 1S/C11H14O4/c1-4-15-11(12)8-5-6-9(13-2)10(7-8)14-3/h5-7H,4H2,1-3H3 | [1] |
| InChI Key | AYYNUGSDPRDVCH-UHFFFAOYSA-N | [1] |
| SMILES | O=C(OCC)C1=CC=C(OC)C(OC)=C1 |
Synthesis and Purification: A Validated Workflow
The most common and efficient route to Ethyl 3,4-dimethoxybenzoate is the acid-catalyzed esterification of its parent carboxylic acid, 3,4-dimethoxybenzoic acid (veratric acid). This reaction, a classic example of Fischer esterification, is favored for its high yield and straightforward methodology.
Synthesis Protocol: Acid-Catalyzed Esterification
The causality behind this protocol lies in the protonation of the carbonyl oxygen of veratric acid by a strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon for nucleophilic attack by the ethanol. The subsequent dehydration yields the desired ester.
Materials:
-
3,4-Dimethoxybenzoic acid (Veratric Acid)
-
Absolute Ethanol (in excess, serves as reactant and solvent)
-
Concentrated Sulfuric Acid (catalyst)
-
Diethyl Ether (for extraction)
-
5% Sodium Bicarbonate Solution (for washing)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-dimethoxybenzoic acid (1.0 equivalent) in absolute ethanol (5-10 equivalents).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-3% of the acid's molar equivalent) to the solution.
-
Reflux: Heat the reaction mixture to reflux. The progress of the esterification can be monitored by Thin-Layer Chromatography (TLC), comparing the reaction mixture to a spot of the starting veratric acid.
-
Work-up - Solvent Removal: Once the reaction is complete (typically after several hours, as indicated by TLC), allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to remove any unreacted veratric acid), and finally with brine. The bicarbonate wash is critical for purity, as it selectively deprotonates the acidic starting material, rendering it water-soluble and easily separable from the neutral ester product.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude Ethyl 3,4-dimethoxybenzoate.
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis and purification of Ethyl 3,4-dimethoxybenzoate.
Purification: Achieving High Purity
For applications requiring high purity, the crude product obtained from the work-up can be further purified by recrystallization. A suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, can be used. The principle of recrystallization relies on the difference in solubility of the compound and impurities in a given solvent at different temperatures.
Analytical Characterization and Quality Control
Confirming the identity and purity of the synthesized compound is a non-negotiable step in any scientific workflow. A multi-technique approach ensures a self-validating system of quality control.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the two methoxy groups, and the ethyl group (a quartet for the -OCH₂- and a triplet for the -CH₃). The specific chemical shifts and coupling patterns provide definitive structural confirmation.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons (with different shifts for substituted and unsubstituted positions), the methoxy carbons, and the two carbons of the ethyl group.
-
-
Infrared (IR) Spectroscopy: Key functional groups can be identified by their characteristic absorption frequencies. Expected peaks include a strong C=O stretch for the ester group (around 1720 cm⁻¹), C-O stretches for the ester and methoxy groups, and C-H stretches for the aromatic and aliphatic portions of the molecule.[7]
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For Ethyl 3,4-dimethoxybenzoate, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight, 210.23.[5]
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product. A reverse-phase method using a C18 column with a mobile phase like acetonitrile and water is suitable for analysis.[8] Purity is typically determined by the area percentage of the main peak.
-
Thin-Layer Chromatography (TLC): As mentioned in the synthesis protocol, TLC is invaluable for monitoring the reaction's progress by visualizing the disappearance of the starting material and the appearance of the product.
Diagram 2: Analytical Quality Control Workflow
Caption: Integrated analytical workflow for the quality control of Ethyl 3,4-dimethoxybenzoate.
Applications in Research and Drug Development
Ethyl 3,4-dimethoxybenzoate is more than a simple ester; it is a versatile precursor for high-value molecules, particularly in the pharmaceutical industry.
-
Pharmaceutical Intermediate: The veratrole moiety (the 3,4-dimethoxybenzene core) is present in numerous biologically active compounds. Ethyl 3,4-dimethoxybenzoate serves as a convenient starting point for introducing this scaffold. For instance, derivatives of veratric acid are utilized in the synthesis of drugs like Mebeverine, an antispasmodic used to treat irritable bowel syndrome.[4]
-
Building Block in Organic Synthesis: The ester group can be readily hydrolyzed back to the carboxylic acid or reduced to an alcohol, providing multiple avenues for further functionalization. The aromatic ring can also undergo electrophilic substitution, although the directing effects of the methoxy and ester groups must be considered.
-
Research in Bioactivity: While its direct biological applications are less studied than its dihydroxy analog (Ethyl 3,4-dihydroxybenzoate), the core structure is of significant interest.[9][10][11] The parent compound, veratric acid, exhibits various biological activities, and its ester derivatives are synthesized to modify properties like lipophilicity and bioavailability for potential therapeutic applications.[4]
Safety, Handling, and Storage
Adherence to safety protocols is paramount when working with any chemical reagent.
Table 2: Safety and Handling Summary
| Aspect | Guideline | Source(s) |
| Personal Protective Equipment (PPE) | Wear safety glasses, chemical-resistant gloves, and a lab coat. | [12] |
| Handling | Avoid breathing dust. Use in a well-ventilated area. Wash hands thoroughly after handling. | [13] |
| Storage | Store at room temperature in a tightly closed container in a dry place. | [5] |
| First Aid (Inhalation) | Move victim to fresh air. If breathing is difficult, give oxygen. | [6] |
| First Aid (Skin Contact) | Take off contaminated clothing and wash skin with soap and plenty of water. | [6] |
| First Aid (Eye Contact) | Rinse with pure water for at least 15 minutes. | [6] |
| First Aid (Ingestion) | Rinse mouth with water. Do not induce vomiting. | [6] |
| Firefighting | Use dry chemical, carbon dioxide, or alcohol-resistant foam. | [6] |
Note: Always consult the most current Safety Data Sheet (SDS) from your supplier before handling the compound.[6]
Conclusion
Ethyl 3,4-dimethoxybenzoate (CAS 3943-77-9) is a foundational chemical intermediate with significant value in organic synthesis and drug discovery. Its straightforward synthesis, well-defined physicochemical properties, and versatile reactivity make it an indispensable tool for chemists. This guide provides the technical framework and scientific rationale necessary for its confident and effective use in a research and development setting. By integrating robust synthesis protocols with comprehensive analytical validation, researchers can ensure the quality and reliability of this important building block in their scientific endeavors.
References
-
Ethyl 3 4 Dimethoxybenzoate, Powder. IndiaMART. [Link]
- Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester.
-
Benzoic acid, 3,4-dimethoxy-, ethyl ester. SIELC Technologies. [Link]
-
III Analytical Methods. National Institute for Environmental Studies, Japan. [Link]
-
MSDS of Ethyl 3-methoxybenzoate. Capot Chemical. [Link]
- A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester.
- Preparation technology of veratric acid.
-
A note on the synthesis of veratric acid. ResearchGate. [Link]
-
Ethyl 3,4-Dihydroxybenzoate: A Comprehensive Overview. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
An efficient synthesis of Anti-spasmodic drug Mebeverine hydrochloride. Pharma Focus Asia. [Link]
-
Veratric Acid. PubChem, National Center for Biotechnology Information. [Link]
-
Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. MDPI. [Link]
- Preparation method of 3,4-dimethoxybenzene acetaldehyde.
-
(PDF) Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. ResearchGate. [Link]
-
Methyl 3,4-Dimethoxybenzoate. PubChem, National Center for Biotechnology Information. [Link]
-
Spectral Information. PubChem, National Center for Biotechnology Information. [Link]
-
Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. [Link]
-
Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity. MDPI. [Link]
-
Ethyl 3,4-Dihydroxybenzoate. PubChem, National Center for Biotechnology Information. [Link]
-
Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]
-
Problems from Previous Years' Exams. University of California, Irvine. [Link]
-
Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube. [Link]
Sources
- 1. Ethyl 3,4-dimethoxybenzoate | CymitQuimica [cymitquimica.com]
- 2. indiamart.com [indiamart.com]
- 3. scbt.com [scbt.com]
- 4. Veratric acid, 4-iodobutyl ester | 69788-70-1 | Benchchem [benchchem.com]
- 5. ETHYL 3,4-DIMETHOXYBENZOATE CAS#: 3943-77-9 [amp.chemicalbook.com]
- 6. ETHYL 3,4-DIMETHOXYBENZOATE - Safety Data Sheet [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. Benzoic acid, 3,4-dimethoxy-, ethyl ester | SIELC Technologies [sielc.com]
- 9. nbinno.com [nbinno.com]
- 10. Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity [mdpi.com]
- 11. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. capotchem.com [capotchem.com]
